LDN 209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in cell division. With an IC50 value of 55 nM, it exhibits significant selectivity, being 180-fold more selective for haspin kinase over dual-specificity tyrosine-regulated kinase 2. Haspin kinase is essential for the phosphorylation of histone H3 at threonine 3, which is critical for proper chromosomal alignment and segregation during mitosis. Consequently, LDN 209929 dihydrochloride has garnered attention for its potential applications in cancer research, particularly in targeting tumors where haspin kinase is overexpressed .
LDN 209929 dihydrochloride is classified as a chemical compound with the following identifiers:
It is primarily sourced from chemical suppliers specializing in research chemicals, such as Tocris Bioscience and APExBIO .
The synthesis of LDN 209929 dihydrochloride involves several key steps to construct its complex molecular structure:
The molecular structure of LDN 209929 dihydrochloride can be described as follows:
This structure highlights the presence of chlorine, methoxy, and thioether functional groups that contribute to its inhibitory activity against haspin kinase .
LDN 209929 dihydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds for further research applications .
The mechanism by which LDN 209929 dihydrochloride exerts its effects involves:
This mechanism makes LDN 209929 dihydrochloride a valuable tool in studying cell division and potential therapeutic strategies in oncology .
These properties are critical for ensuring effective use in laboratory settings and maintaining compound integrity during experiments .
LDN 209929 dihydrochloride has several scientific applications:
These applications underline its significance in both basic and applied research contexts within biochemistry and molecular biology .
LDN 209929 dihydrochloride (chemical name: 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine dihydrochloride) is an optimized acridine derivative that binds the ATP-pocket of haspin kinase. Its planar tricyclic acridine core enables π-stacking interactions with hydrophobic residues in the kinase’s catalytic cleft, while the 2-chloro-7-methoxy substituents enhance binding affinity through van der Waals contacts and hydrogen bonding. The compound’s propylamine side chain, linked via a thioether group, extends into a solvent-exposed region, minimizing steric clashes and improving solubility [1] [10].
Haspin’s kinase domain exhibits unique structural features that enable selective targeting: it lacks the conserved DFG motif in the activation loop and adopts a constitutively active conformation. These characteristics allow LDN 209929 to achieve potent inhibition (IC₅₀ = 55 nM) without significant interference from canonical kinase binding mechanisms [10].
Table 1: Structural Features Enabling LDN 209929-Haspin Binding
Structural Element | Role in Binding | Effect on Inhibition |
---|---|---|
Acridine core | π-stacking with Phe643/Leu667 | Anchors compound in ATP pocket |
2-Chloro substituent | Hydrophobic interaction with Leu567 | Enhances binding affinity |
7-Methoxy group | Hydrogen bonding with Glu624 | Stabilizes hinge-region interaction |
Propylamine side chain | Orientation to solvent-exposed region | Reduces steric hindrance |
Kinase profiling across 270 human kinases reveals LDN 209929’s exceptional selectivity for haspin over DYRK2 (IC₅₀ = 9.9 µM), representing a 180-fold differential. This selectivity stems from structural differences in the ATP-binding pockets: DYRK2 possesses a deeper catalytic cleft that disfavors the 7-methoxy acridine orientation optimal for haspin binding. Minor off-target activity occurs against CLK1 (IC₅₀ = 210 nM) and DYRK1A (IC₅₀ = 100 nM), though at significantly reduced potency compared to haspin [1] [5] [10].
Table 2: Selectivity Profile of LDN 209929 Dihydrochloride
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Haspin) |
---|---|---|
Haspin | 55 | 1 (reference) |
DYRK2 | 9,900 | 180-fold less sensitive |
CLK1 | 210 | 3.8-fold less sensitive |
DYRK1A | 100 | 1.8-fold less sensitive |
PIM1 | 720 | 13-fold less sensitive |
LDN 209929 dihydrochloride disrupts mitosis by selectively suppressing histone H3 phosphorylation at threonine 3 (H3T3ph). Haspin phosphorylates H3T3 during early prophase, with peak activity at metaphase. This modification creates a docking site for the chromosomal passenger complex (CPC), specifically the survivin subunit. At concentrations ≥100 nM, LDN 209929 reduces cellular H3T3ph levels by >80% within 60 minutes, as quantified by phospho-specific flow cytometry and immunofluorescence [5] [8].
The inhibition is spatially restricted to centromeric regions, where haspin activity concentrates during mitosis. Loss of H3T3ph prevents CPC accumulation, impairing Aurora B activation—a kinase essential for error correction in chromosome-spindle attachments. This mechanism is conserved across human cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and Burkitt’s lymphoma models where haspin is overexpressed [3] [8].
Table 3: Effects of LDN 209929 on Histone H3 Phosphorylation
Parameter | Control Cells | LDN 209929-Treated Cells |
---|---|---|
H3T3ph intensity (metaphase) | 100% | ≤20% |
Time to 50% inhibition | N/A | 15–20 minutes |
CPC localization to centromeres | Normal | Disrupted (≥90% reduction) |
By suppressing H3T3ph-dependent CPC recruitment, LDN 209829 induces severe mitotic defects:
These defects correlate with haspin’s role in regulating the spindle assembly checkpoint (SAC). While SAC activation remains intact in treated cells, the absence of CPC-derived signals accelerates anaphase progression despite alignment errors. Consequently, cells undergo mitotic catastrophe after 2–3 divisions, with viability dropping to <30% at 72 hours post-treatment [6] [8].
Table 4: Mitotic Defects Induced by LDN 209929 (10 µM, 24 hr)
Mitotic Defect | Incidence in Treated Cells | Biological Consequence |
---|---|---|
Chromosome misalignment | 65–75% | Failed biorientation |
Lagging chromosomes (anaphase) | 50% | Chromosomal breaks |
Micronuclei formation | 70–80% of daughter cells | Genomic instability |
Mitotic catastrophe | 40–50% | Apoptotic cell death |
Table 5: Compound Nomenclature for LDN 209929 Dihydrochloride
Identifier | Designation |
---|---|
Systematic name | 3-((2-Chloro-7-methoxyacridin-9-yl)thio)propan-1-amine dihydrochloride |
Synonyms | LDN-209929; LDN 209929 dihydrochloride |
CAS Number (free base) | 1233355-57-1 |
CAS Number (dihydrochloride) | 1784281-97-5 |
Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
IUPAC Name | 3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine dihydrochloride |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9